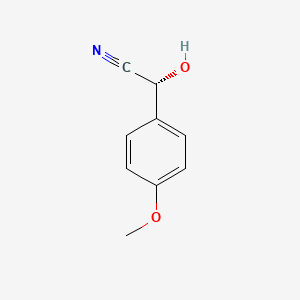
5-Chloroquinoxalin-2-ol
Übersicht
Beschreibung
5-Chloroquinoxalin-2-ol is a chemical compound with the CAS Number: 55687-19-9. It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloro-2-quinoxalinol .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The linear formula of 5-Chloroquinoxalin-2-ol is C8H5ClN2O . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-2-1-3-6-8 (5)10-4-7 (12)11-6/h1-4H, (H,11,12) .Physical And Chemical Properties Analysis
5-Chloroquinoxalin-2-ol is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.7 .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
5-Chloroquinoxalin-2-ol: has been studied for its potential in cancer treatment due to its ability to inhibit cell proliferation. Research indicates that derivatives of quinoxaline, including 5-Chloroquinoxalin-2-ol, can target cancer cells and prevent their growth, which is crucial for developing new oncology medications .
Anti-Microbial Activity
This compound exhibits significant anti-microbial properties, making it valuable in the development of new antibiotics. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Anti-Convulsant Activity
The neurological applications of 5-Chloroquinoxalin-2-ol include anti-convulsant properties. It can modulate neurotransmitter release or receptor activity, providing a basis for treating epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Tuberculosis remains a global health challenge, and 5-Chloroquinoxalin-2-ol has shown promise in combating Mycobacterium tuberculosis. Its mechanism may involve inhibiting the bacteria’s essential enzymes or disrupting its metabolic pathways .
Anti-Malarial Activity
Quinoxaline derivatives have a history of being effective against malaria5-Chloroquinoxalin-2-ol has been part of studies aiming to find more potent and less toxic treatments for this parasitic infection .
Anti-Leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and 5-Chloroquinoxalin-2-ol has demonstrated activity against these organisms. It could lead to new therapies for this often-neglected tropical disease .
Anti-HIV Activity
The fight against HIV/AIDS could benefit from the properties of 5-Chloroquinoxalin-2-ol . Its potential to interfere with viral replication makes it a candidate for antiretroviral drug development .
Anti-Inflammatory Activity
Inflammation is a common pathway in many diseases, and 5-Chloroquinoxalin-2-ol has shown anti-inflammatory effects. This could be exploited in treating chronic inflammatory conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYFYGIHUVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443354 | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoxalin-2-ol | |
CAS RN |
55687-19-9 | |
| Record name | 5-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)




